molecular formula C6H5N3O2 B118385 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 65996-50-1

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Número de catálogo: B118385
Número CAS: 65996-50-1
Peso molecular: 151.12 g/mol
Clave InChI: BSRITDQWGPSXPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 65996-50-1) is a high-value bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is part of the pyrrolopyrimidine family, which is recognized as a privileged structure in the design of novel bioactive molecules . With a molecular formula of C 6 H 5 N 3 O 2 and a molecular weight of 151.12 g/mol, it serves as a versatile building block for further chemical functionalization . Recent scientific advances highlight the considerable potential of the pyrrolo[2,3-d]pyrimidine core in antimicrobial research. Innovative synthetic strategies have enabled the structural diversification of this scaffold, leading to derivatives with promising bioactivity against various microbial targets . Furthermore, structurally related analogues, such as thieno- and furo[2,3-d]pyrimidine-2,4[1H,3H]-diones, are being investigated as potent modulators of biological targets like TRPC5 for the treatment of neuropsychiatric disorders, underscoring the therapeutic relevance of this chemotype in neuroscience . The pyrrolopyrimidine structure is also a key component in known therapeutic agents, demonstrating the broad applicability of this core in developing treatments for conditions ranging from cancer to central nervous system diseases . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can order this compound with confidence in its quality, available for prompt shipment from our global stock .

Propiedades

IUPAC Name

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRITDQWGPSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343770
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-50-1
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed reactions due to their efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone yields the corresponding pyrrolo[3,2-d]pyrimidine-2,4-dione derivative .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C6_6H5_5N3_3O2_2
  • Molecular Weight : 151.12 g/mol
  • CAS Number : 65996-50-1

The compound exhibits a fused pyrrole-pyrimidine structure, which is critical for its reactivity and biological interactions.

Biological Activities

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been studied for its pharmacological properties:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms .
  • Antitumor Activity : Some studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways .
  • Enzyme Inhibition : The compound acts as a selective inhibitor of protein kinases, which are crucial in various cellular processes including cell growth and differentiation .

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug development:

StudyFindings
Discovery of 4-Amino DerivativesIdentified as selective orally active inhibitors of Protein Kinase B (Akt), showcasing potential for cancer treatment .
Synthesis of Antiviral AgentsUtilized in the synthesis of new antiviral compounds through carbon–carbon bond formation techniques .
Biological EvaluationDemonstrated significant activity against various cancer cell lines and potential for further development into therapeutic agents .

Comparación Con Compuestos Similares

Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione Derivatives

Structural Differences: Replace the pyrrole ring with a pyran ring fused to the pyrimidine-dione core. Biological Activity: Derivatives such as 5-(3-hydroxynaphthalen-2-yl)-7-(2-hydroxyphenyl)-1H-pyrano[2,3-d]pyrimidine-2,4-dione exhibit potent α-amylase and α-glucosidase inhibition (IC50 values < 50 µM), making them candidates for diabetes management . Key Findings:

  • Hydroxyl and aromatic substituents enhance enzyme binding via hydrogen bonding and π-π stacking .
  • Lower potency compared to pyrrolo analogues due to reduced planarity .

Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Structural Differences: The pyrrole ring is fused at the [2,3-d] position instead of [3,2-d], altering substituent orientation. Synthesis: Microwave-assisted one-pot reactions of 5-aminouracil, dimedone, and phenylglyoxal hydrate yield this isomer .

Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives

Structural Differences : A cyclopentane ring is fused to the pyrimidine-dione, increasing steric bulk.
Biological Activity :

  • Phenacyl derivatives (e.g., 3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione) show moderate antimicrobial activity .
  • 7-Thio derivatives exhibit antioxidant properties (e.g., 70% inhibition of Fe²⁺-induced adrenaline oxidation at 100 µM) .
    Key Findings :
  • Bulky substituents improve metabolic stability but reduce solubility .

Pyrimidine-2,4(1H,3H)-dione Derivatives

Structural Differences : Lack the fused pyrrole ring, simplifying the scaffold.
Biological Activity :

  • AZT and stavudine (anti-HIV drugs) are prototypical examples .
  • Bis(pyrimidine-2,4-dione) derivatives inhibit HIV-1 capsid assembly (IC50 ~10 µM) .
    Key Findings :
  • Simplified structures enhance synthetic accessibility but reduce target specificity compared to fused systems .

Comparative Data Table

Compound Class Structural Feature Biological Activity Key Finding Reference
Pyrrolo[3,2-d]pyrimidine-2,4-dione Fused pyrrole-pyrimidine-dione A2B adenosine receptor antagonism IC50 = 52–474 nM
Pyrano[2,3-d]pyrimidine-2,4-dione Pyran ring fused to pyrimidine-dione α-Amylase/α-glucosidase inhibition IC50 < 50 µM
Cyclopenta[d]pyrimidine-2,4-dione Cyclopentane-fused pyrimidine-dione Antioxidant activity 70% oxidation inhibition at 100 µM
Pyrimidine-2,4(1H,3H)-dione Unfused pyrimidine-dione Anti-HIV activity IC50 ~10 µM

Key Structural-Activity Relationships (SARs)

  • Electron-Withdrawing Groups : Bromine at C7 (e.g., 7-bromo-pyrrolo[3,2-d]pyrimidine-2,4-dione) enhances electrophilicity, improving binding to enzymatic targets .
  • Substituent Bulk : Bulky groups (e.g., phenacyl in cyclopenta derivatives) improve stability but may hinder membrane permeability .
  • Planarity: Fused systems (pyrrolo/pyrano) exhibit higher potency than unfused pyrimidine-diones due to enhanced target interaction .

Actividad Biológica

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused ring structure composed of a pyrrole ring and a pyrimidine ring. The molecular formula is C6H5N3O2C_6H_5N_3O_2 with a molecular weight of approximately 151.12 g/mol. The presence of nitrogen and oxygen atoms within its structure contributes to its chemical reactivity and potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases and enzymes by binding to their active sites. This interaction can modulate cellular pathways involved in proliferation and apoptosis.
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in HepG2 and MDA-MB-231 cells .

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of this compound against different cancer cell lines:

Cell Line IC50 (µM) Notes
HepG23.3 ± 1.2Most effective compound in the study
MDA-MB-23123 ± 2Lower efficacy compared to HepG2
HeLaVariesFurther studies needed for specific data

These findings indicate a strong potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidines can be significantly influenced by substituents at various positions on the ring structure. Research indicates that specific substitutions can enhance or diminish the compound's efficacy:

  • N5 Substitution : Variations at the N5 position have been shown to modulate toxicity and enhance antiproliferative properties. For example, halogenated substitutions resulted in improved activity while reducing adverse effects .

Case Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A study highlighted that N2/N3 substituted derivatives of pyrrolo[3,2-d]pyrimidines were identified as potent inhibitors of DPP-IV. These compounds exhibited selective inhibition with varying degrees of potency based on specific substitutions at the C7 position .
  • Kinase Inhibition Assays : Another investigation assessed the inhibitory effects against several tyrosine kinases including EGFR and VEGFR2. The results demonstrated that certain derivatives exhibited IC50 values comparable to established inhibitors like sunitinib and erlotinib .

Q & A

Q. How are SAR studies designed for pyrrolo-pyrimidine-based anticancer agents?

  • Methodological Answer : Systematic variation of substituents (e.g., halogen, alkyl, aryl) at C5, C6, and N5 positions is evaluated against cancer cell panels. For example:
  • N5-Methyl : IC₅₀ = 8.2 µM (HepG2) vs. IC₅₀ = 12.4 µM (N5-H) .
  • C6-Phenyl : Enhances topoisomerase II inhibition (Ki = 0.7 µM) .
    Dose-response curves and Annexin V assays validate apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.